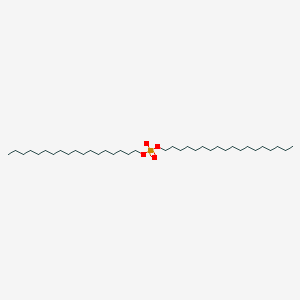

DI-N-Octadecylphosphate

Description

Properties

Molecular Formula |

C36H74O4P- |

|---|---|

Molecular Weight |

601.9 g/mol |

IUPAC Name |

dioctadecyl phosphate |

InChI |

InChI=1S/C36H75O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,37,38)/p-1 |

InChI Key |

FRXGWNKDEMTFPL-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Historical Context and Evolution of Research on Dialkyl Phosphates

The study of organophosphorus compounds, the class to which dialkyl phosphates belong, has a rich history dating back to the 19th century with early explorations into phosphate (B84403) ester chemistry. osti.gov These initial forays involved reacting phosphoric acid with alcohols to create basic organophosphorus compounds. osti.gov A pivotal moment in the field was the Michaelis-Arbuzov rearrangement, a fundamental method for forming a phosphorus-carbon bond, which significantly advanced the synthesis of organophosphorus compounds. mdpi.com

Initially, much of the research into organophosphate compounds was driven by their application as pesticides and, in some cases, as chemical warfare agents. osti.govmdpi.com This led to extensive studies on their environmental fate and toxicology. osti.govlyellcollection.orgresearchgate.net However, the unique properties of dialkyl phosphates, particularly their ability to act as surfactants and complexing agents, soon led to their investigation in a broader range of applications. ontosight.ai Over time, the focus of research has expanded from these initial uses to encompass their role in more advanced materials and technologies.

Significance of Long Chain Phosphates in Contemporary Chemical Science

Long-chain phosphates, like di-n-octadecylphosphate, are of particular interest in contemporary chemical science due to their amphiphilic nature, which combines a water-loving (hydrophilic) phosphate (B84403) group with water-repelling (hydrophobic) long alkyl chains. ontosight.ai This dual character allows them to self-assemble into highly ordered structures, such as monolayers and vesicles, at interfaces. researchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.netacs.orgacs.orgethz.ch

The length of the alkyl chain plays a crucial role in the properties of these self-assembled structures. Longer chains, such as the octadecyl groups in this compound, lead to stronger van der Waals forces between the molecules. researchgate.net This results in more densely packed and ordered monolayers with a higher degree of crystallinity. researchgate.netacs.org These well-ordered films have applications in surface modification, providing corrosion resistance and controlling wettability. researchgate.netresearchgate.net

Furthermore, the phosphate headgroup provides a versatile anchor for binding to various surfaces, particularly metal oxides. researchgate.netacs.orgacs.org This strong interaction is exploited in the development of functional coatings for materials used in sensors, biomaterials, and electronics. acs.orgacs.org The ability of long-chain phosphates to form stable complexes with metal ions also makes them effective in solvent extraction processes for metal recovery and purification. mdpi.comkyoto-u.ac.jpresearchgate.net

Interdisciplinary Research Landscape of Di N Octadecylphosphate

Classical Phosphorylation Routes and Their Modern Adaptations

Traditional methods for the synthesis of dialkyl phosphates, including this compound, have relied on robust but often harsh chemical reagents. These methods have been refined over time to improve yields and reduce byproducts.

Reaction of Alcohols with Phosphorus Oxyhalides

A prevalent method for synthesizing dialkyl phosphates involves the reaction of a primary alcohol with a phosphorus oxyhalide, most commonly phosphorus oxychloride (POCl₃). organic-chemistry.org This reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. organic-chemistry.org The process generally proceeds in a two-step manner: the initial reaction forms a dichlorophosphate (B8581778) intermediate, which then reacts with additional alcohol to yield the desired dialkyl phosphate.

A significant challenge with this method is the potential for the formation of trialkyl phosphate impurities. organic-chemistry.org To circumvent this, modern adaptations have introduced a steam hydrolysis step following the initial reaction and filtration. This approach has been shown to produce dialkyl phosphates in good yield and high purity, essentially free from trialkyl phosphate contamination. organic-chemistry.org However, this method is generally limited to primary alcohols, as secondary and tertiary alcohols tend to result in low or no yield. organic-chemistry.org

Polyphosphoric Acid Methodologies

Polyphosphoric acid (PPA) serves as a powerful dehydrating and phosphorylating agent in organic synthesis. ccsenet.org In the context of producing alkyl phosphates, PPA reacts with alcohols to yield a mixture of monoalkyl and dialkyl phosphates. google.com A notable characteristic of this method is the concurrent production of a significant amount of phosphoric acid, which arises from the "tail-end" of the linear polyphosphoric acid chains upon alcoholysis. google.com

The composition of the resulting phosphate ester mixture is highly dependent on the effective equivalent concentration of the polyphosphoric acid used. google.com For instance, reacting simple alcohols with an equimolar amount of 117% polyphosphoric acid has been reported to produce 21.0 to 23.8% orthophosphoric acid. google.com To drive the reaction towards completion, an excess of the alcohol is often necessary. google.com Research has focused on optimizing the PPA composition, with an effective equivalent percent of 121-123% being identified as optimal for producing high monoalkyl phosphate content with low levels of dialkyl phosphate, trialkyl phosphate, and residual phosphoric acid. google.com This optimized reagent can be prepared by blending phosphoric anhydride (B1165640) (P₄O₁₀) with phosphoric acid. google.com

Facile and Green Synthesis Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These "green" approaches aim to minimize the use of hazardous reagents and reduce waste generation. nih.gov For organophosphorus compounds, this has led to the exploration of white phosphorus (P₄) as a direct and versatile phosphorus source. researchgate.net While traditional methods often rely on hazardous and corrosive materials like phosphorus trichloride (B1173362) (PCl₃), newer methods are being developed that are simpler and more sustainable. researchgate.net

One such approach involves the KBr-mediated synthesis of dialkyl phosphites from P₄, alcohols, and water, using silica (B1680970) gel as a catalyst and oxone as a safe oxidant. researchgate.net Although not directly a synthesis of this compound, this highlights the trend towards greener alternatives in organophosphorus chemistry. The development of methods that allow for the direct transformation of elemental phosphorus into a variety of organophosphorus compounds represents a significant advancement in the field, aiming for a more sustainable chemical industry. researchgate.netnih.gov These methods often focus on creating closed-loop systems that minimize waste by recycling reagents. researchgate.net

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives allows for the creation of molecules with tailored properties for specific applications, such as in the formation of specialized vesicles or as components in drug delivery systems. Functionalization can be achieved through various strategies, often involving the introduction of specific chemical groups onto the phosphate headgroup or the alkyl chains.

One approach involves the use of activated phosphate reagents that can react with a variety of nucleophiles, including alcohols and amines, to generate functionalized oligophosphates. mit.edu For instance, activated trimetaphosphate can be used to introduce a phosphate group onto a nucleophile, which can then be further modified. mit.edu Another strategy involves the rapid transformation of inexpensive phenols into polyfunctionalized cyclohexenones containing a phosphonate (B1237965) group in a one-pot reaction. researchgate.net These functionalized systems can then undergo further transformations to create complex molecules. researchgate.net The synthesis of α-zirconium phosphate modified with octadecyl isocyanate is another example, resulting in a hydrophobically modified material with altered surface properties. researchgate.net

Preparation of Mono- and Gemini (B1671429) this compound Precursors and Analogues

The synthesis of mono-n-octadecylphosphate (MOP) is often a key intermediate step in the preparation of more complex structures, such as gemini surfactants. researchgate.net MOP can be synthesized at controlled temperatures and then used to build the gemini surfactant architecture. researchgate.net Gemini surfactants consist of two amphiphilic moieties linked by a spacer. bu.edu.eg In the case of this compound-based gemini surfactants, two this compound units are connected.

The synthesis of these gemini surfactants involves reacting the MOP intermediate with a suitable spacer molecule. researchgate.net The reaction variables, including temperature, duration, molar ratios of reactants, and the choice of catalyst and spacer, all influence the yield of the final gemini surfactant. researchgate.net This approach has been shown to produce dialkyl diphosphate (B83284) gemini surfactants with yields ranging from 80 to 90%. researchgate.net

The synthesis of mono-alkyl phosphates, in general, has been a subject of extensive research due to their wide range of applications. rsc.org They can be prepared by reacting an alcohol with phosphorus pentoxide (P₂O₅), though this often results in a mixture of mono- and dialkyl phosphates along with free phosphoric acid. google.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. This involves a systematic investigation of various parameters such as the nature and concentration of reactants and catalysts, reaction time, and temperature. scielo.br

For example, in the synthesis of dialkyl phosphates via the reaction of phosphorus oxychloride with a primary alcohol, the use of triethylamine as a base and a subsequent steam hydrolysis step have been optimized to achieve high yields (up to 93%) and purity. organic-chemistry.org Similarly, in the synthesis of gemini surfactants from mono-octadecyl phosphate, the effects of temperature, reaction duration, molar ratios, and the type of catalyst and spacer have been studied to achieve yields between 80-90%. researchgate.net

The choice of solvent can also play a significant role. In some reactions, acetonitrile (B52724) has been found to provide a good balance between conversion and selectivity, while also being a "greener" alternative to solvents like dichloromethane (B109758) and benzene. scielo.br The optimization process often involves a trade-off between reaction rate, yield, and selectivity, and finding the optimal conditions is key to an efficient synthesis. scielo.brresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the atomic-level structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the connectivity and chemical environment of atoms within the molecule.

Proton (¹H) NMR Applications

Proton (¹H) NMR spectroscopy is used to identify the hydrogen atoms in the this compound molecule. The chemical shift (δ) of a proton is highly dependent on its local electronic environment. libretexts.org Proximity to electronegative atoms, like the oxygen atoms in the phosphate group, causes a downfield shift to a higher ppm value. libretexts.org

In this compound, the long octadecyl chains consist of multiple methylene (B1212753) (-CH₂-) groups and a terminal methyl (-CH₃) group. The protons of the methylene group attached directly to the phosphate oxygen (α-CH₂) are the most deshielded and appear furthest downfield. The signals from the numerous methylene groups in the middle of the alkyl chains typically overlap to form a large, complex signal. The terminal methyl protons are the most shielded and appear furthest upfield.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Typical Chemical Shift (δ) in ppm | Multiplicity |

| Terminal Methyl (CH₃) | ~0.8-0.9 | Triplet (t) |

| Methylene Chain (-(CH₂)₁₅-) | ~1.2-1.4 | Multiplet (m) |

| Methylene (β to OPO₃) | ~1.6-1.8 | Multiplet (m) |

| Methylene (α to OPO₃) | ~3.8-4.1 | Multiplet (m) |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. |

Carbon-13 (¹³C) NMR for Alkyl Chain Analysis

While the natural abundance of the ¹³C isotope is low (~1.1%), ¹³C NMR spectroscopy provides valuable information by detecting each unique carbon atom in the molecule. udel.edusavemyexams.com This technique is particularly useful for analyzing the long alkyl chains of this compound. Similar to ¹H NMR, chemical shifts are influenced by hybridization and the proximity of electronegative atoms. libretexts.org

The carbon atom of the methylene group directly bonded to the phosphate oxygen (α-C) is shifted significantly downfield. The carbons within the long alkyl chain produce a series of signals in the upfield region, with the terminal methyl carbon appearing at the highest field (lowest ppm value). Due to the symmetry of the two octadecyl chains, the number of distinct signals is half the total number of carbons, assuming the chains are chemically equivalent. masterorganicchemistry.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Typical Chemical Shift (δ) in ppm |

| Terminal Methyl (CH₃) | ~14 |

| Methylene Chain (-(CH₂)₁₅-) | ~22-32 |

| Methylene (β to OPO₃) | ~30-33 |

| Methylene (α to OPO₃) | ~65-70 |

| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. savemyexams.com |

Phosphorus-31 (³¹P) NMR for Phosphate Moiety Characterization

Phosphorus-31 (³¹P) NMR is a highly specific and sensitive technique for characterizing the phosphate group in this compound. The ³¹P nucleus has a natural abundance of 100% and a spin of ½, making it one of the easier nuclei to study by NMR. oxinst.com The resulting spectra are often simple, as there is typically only one phosphorus atom in the molecule. oxinst.com

The chemical shift of the ³¹P nucleus provides critical information about the chemical state of the phosphate moiety, including its protonation state and involvement in intermolecular interactions. For dialkyl phosphates, the ³¹P signal typically appears as a single peak in the proton-decoupled spectrum. The precise chemical shift can be influenced by factors such as pH, solvent, and temperature, which can alter the electronic environment around the phosphorus atom. uoc.gr This technique is effective for detecting the phosphorus signal without interference from other elements. oxinst.com It can be used for structural characterization and to quantify purity. oxinst.com

Mass Spectrometry (MS) for Molecular and Supramolecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. uni-goettingen.de It is used to determine the molecular weight of this compound, confirm its elemental composition, and study its aggregation behavior.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. wiley-vch.de This makes it exceptionally well-suited for the analysis of molecules like this compound, which can be readily ionized in solution. The analysis is typically performed in the negative ion mode, where the deprotonated molecule [M-H]⁻ is detected. psu.edu

ESI-MS can accurately determine the molecular weight of this compound. Furthermore, its gentle nature allows for the observation of non-covalently bound aggregates or supramolecular structures that may exist in solution. This provides insights into the self-assembly properties of the compound. Tandem mass spectrometry (MS/MS) can be employed to fragment the molecular ion, yielding structural information about the phosphate headgroup and the alkyl chains. mdpi.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Analysis

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive analytical technique used to characterize the elemental and molecular composition of the outermost layers of a solid material. nih.govmeasurlabs.com The technique involves bombarding a surface with a pulsed primary ion beam, which causes the emission of secondary ions from the sample surface. measurlabs.com These secondary ions are then analyzed based on their time-of-flight to a detector.

In the context of this compound research, ToF-SIMS is invaluable for analyzing thin films, self-assembled monolayers, or surface modifications. It can identify characteristic fragments of the molecule, such as phosphate-containing ions (e.g., PO₂⁻, PO₃⁻) and hydrocarbon fragments from the octadecyl chains. This allows for the confirmation of the presence and distribution of this compound on a substrate. The imaging capabilities of ToF-SIMS can provide detailed chemical maps of the surface with high spatial resolution. nih.govnist.gov

Infrared (IR) and Raman Spectroscopy for Functional Group and Intermolecular Interaction Studies

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify functional groups and investigate intermolecular interactions within this compound. libretexts.orgcore.ac.ukrsc.orgscispace.com These vibrational spectroscopy methods probe the molecular-level structure by measuring the interaction of infrared radiation or laser light with the material. libretexts.orgcore.ac.uk

IR spectroscopy is particularly sensitive to changes in the dipole moment of a molecule during vibration. scispace.com For this compound, characteristic absorption bands reveal the presence of specific functional groups. For instance, the phosphate group (P=O) typically exhibits a strong absorption band around 1250 cm⁻¹. The presence of hydroxyl (O-H) groups, which could indicate incomplete esterification or the presence of mono-octadecyl phosphate, can be identified by a broad absorption band around 3400 cm⁻¹. The long octadecyl chains give rise to prominent C-H stretching vibrations in the 2850-2960 cm⁻¹ region. nih.gov

Raman spectroscopy, which detects changes in polarizability, serves as a complementary technique to IR spectroscopy. unibo.it It is particularly useful for analyzing non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy can provide further insights into the conformation of the long alkyl chains and the phosphate backbone. core.ac.ukdiva-portal.org For instance, the C-C skeletal vibrations in the long hydrocarbon chains can be observed in the Raman spectrum, providing information about their conformational order.

The study of intermolecular interactions, such as hydrogen bonding, is crucial for understanding the self-assembly and bulk properties of this compound. mdpi.comlibretexts.orgwikipedia.org Both IR and Raman spectroscopy can detect shifts in vibrational frequencies that occur upon the formation of hydrogen bonds. For example, the O-H stretching band in an IR spectrum will broaden and shift to a lower frequency when involved in hydrogen bonding. nih.gov By analyzing these spectral changes, researchers can elucidate the nature and extent of intermolecular interactions within the material.

Key Spectroscopic Data for this compound Functional Groups:

| Functional Group | Spectroscopic Technique | Typical Wavenumber (cm⁻¹) | Reference |

| P=O (Phosphate) | Infrared Spectroscopy | ~1250 | |

| O-H (Hydroxyl) | Infrared Spectroscopy | ~3400 (broad) | |

| C-H (Alkyl) | Infrared Spectroscopy | 2850-2960 | nih.gov |

| C-C (Skeletal) | Raman Spectroscopy | Varies | |

| PO₄³⁻ (Phosphate) | Raman Spectroscopy | ~960 | nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Bonding Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top 1-10 nanometers of a material's surface. wikipedia.orgresearchgate.netthermofisher.com This makes it an invaluable tool for analyzing the surface of this compound, especially in applications involving thin films, coatings, and interfaces. rockymountainlabs.comeag.com

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. cern.ch The binding energy of these emitted electrons is characteristic of the element and its chemical environment. eag.com By analyzing the XPS spectrum, which plots the number of electrons detected versus their binding energy, a quantitative elemental analysis of the surface can be performed. cern.ch For this compound, XPS can confirm the presence of phosphorus, oxygen, and carbon, and can detect any surface impurities. cern.ch

High-resolution XPS scans of individual elemental peaks provide detailed information about the chemical bonding. The binding energy of an element shifts depending on its oxidation state and the atoms it is bonded to. eag.com For the phosphorus (P 2p) peak in this compound, different binding energies can distinguish between phosphate (P-O) and potentially other phosphorus-containing species. For example, a peak around 133.6 eV is often assigned to phosphorus in a phosphonic acid group bound to oxygen atoms. researchgate.net The carbon (C 1s) spectrum can be deconvoluted to identify carbon atoms in different chemical environments, such as C-C/C-H bonds in the alkyl chains and C-O bonds associated with the phosphate ester linkage. researchgate.net

XPS is also instrumental in studying the interaction of this compound with various substrates. For instance, when self-assembled monolayers of similar alkylphosphonates are formed on metal oxide surfaces, XPS can confirm the covalent bonding between the phosphate headgroup and the surface atoms. researchgate.netresearchgate.net Angle-resolved XPS (ARXPS) can even provide non-destructive depth profiling information about the layered structure of such films. researchgate.net

Typical Binding Energies for Elements in this compound:

| Element | Core Level | Binding Energy (eV) | Chemical State Information | Reference |

| Phosphorus | P 2p | ~133-134 | Phosphate (P-O) bonding | researchgate.netresearchgate.net |

| Carbon | C 1s | ~285 | C-C, C-H in alkyl chains | researchgate.net |

| Carbon | C 1s | ~286-287 | C-O bonding | researchgate.net |

| Oxygen | O 1s | Varies | P-O, C-O bonding | open.ac.uk |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts or other components in a mixture. scribd.com These methods rely on the differential partitioning of analytes between a stationary phase and a mobile phase. loesungsfabrik.de

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of non-volatile compounds like this compound. loesungsfabrik.dechromatographyonline.com In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the different affinities of the sample components for the stationary and mobile phases. For this compound, reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common approach. This allows for the separation of this compound from more polar impurities such as mono-octadecyl phosphate or phosphoric acid. The purity of the sample can be determined by the relative area of the main peak in the chromatogram.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. loesungsfabrik.derestek.com While this compound itself may have low volatility, it can sometimes be derivatized to a more volatile form for GC analysis. GC separates components based on their boiling points and interactions with the stationary phase in a heated column. restek.com GC coupled with a mass spectrometer (GC-MS) provides both separation and identification of the components, making it a powerful tool for identifying impurities. restek.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method often used for preliminary purity checks and to monitor the progress of a chemical reaction. scribd.com A spot of the sample is applied to a plate coated with a stationary phase (e.g., silica gel), and the plate is developed in a chamber containing a suitable mobile phase. The separation is based on the different rates at which the components move up the plate. The purity can be qualitatively assessed by the number of spots observed after visualization. For this compound, TLC can quickly indicate the presence of starting materials or byproducts.

Common Chromatographic Methods for this compound Analysis:

| Chromatographic Method | Stationary Phase Example | Mobile Phase Example | Purpose | Reference |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | Purity assessment, separation of polar impurities | nih.govresearchgate.net |

| Gas Chromatography (GC) | Phenyl-methyl polysiloxane | Helium | Analysis of volatile derivatives and impurities | loesungsfabrik.derestek.com |

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate Mixture | Preliminary purity check, reaction monitoring | scribd.com |

Thermal Analysis Techniques in this compound Studies

Thermal analysis techniques are employed to study the physical and chemical changes that occur in this compound as a function of temperature. These methods provide critical information about its thermal stability, melting behavior, and decomposition characteristics. wordpress.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. mdpi.com The resulting TGA curve plots mass loss versus temperature. For this compound, TGA is used to determine its decomposition temperature, which is the temperature at which it begins to lose mass due to chemical breakdown. wikipedia.org The TGA curve can also reveal the presence of volatile impurities or residual solvents, which would be indicated by mass loss at lower temperatures. The temperature at which significant decomposition begins is a key indicator of the material's thermal stability. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference material as a function of temperature. netzsch.com DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. dtu.dk For this compound, a crystalline solid, DSC can determine its melting point and the enthalpy of fusion (the amount of energy required to melt it). mdpi.com The shape and position of the melting peak can also provide information about the purity of the sample; impurities tend to broaden the melting peak and lower the melting point.

The combination of TGA and DSC, often performed simultaneously in a single instrument (STA), provides a comprehensive thermal profile of this compound. netzsch.com For example, an endothermic peak in the DSC curve without a corresponding mass loss in the TGA curve would confirm a melting event, while an exothermic peak accompanied by mass loss would indicate an exothermic decomposition process. dtu.dk These data are crucial for understanding the material's behavior at elevated temperatures and for determining its processing and application limits.

Summary of Thermal Analysis Data for this compound:

| Thermal Analysis Technique | Property Measured | Significance for this compound | Reference |

| Thermogravimetric Analysis (TGA) | Mass change vs. Temperature | Determines decomposition temperature and thermal stability | mdpi.comresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Determines melting point, enthalpy of fusion, and purity | netzsch.comdtu.dk |

| Simultaneous Thermal Analysis (STA) | Mass change and heat flow vs. Temperature | Provides a comprehensive thermal profile | netzsch.com |

Supramolecular Chemistry and Self Assembly of Di N Octadecylphosphate Systems

Vesicle Formation and Stability in Aqueous Media

Di-n-octadecylphosphate is well-recognized for its capacity to form stable vesicles, or liposomes, in aqueous solutions. These structures are of significant interest as models for biological membranes.

Mechanism of Vesicle Self-Assembly

The formation of vesicles from this compound in an aqueous medium is a spontaneous process driven by the hydrophobic effect. As an amphiphilic molecule, it possesses a polar, water-soluble phosphate (B84403) head and two nonpolar, water-insoluble hydrocarbon tails. When dispersed in water, these molecules orient themselves to minimize the energetically unfavorable contact between the hydrophobic tails and water molecules. This leads to their aggregation into bilayer sheets, where the hydrophobic tails are sequestered in the interior of the sheet and the hydrophilic head groups are exposed to the aqueous environment on either side.

This bilayer sheet can then close upon itself to form a hollow, spherical structure known as a vesicle, enclosing a small volume of the aqueous solution. rsc.org The process can be influenced by factors such as pH, which affects the charge of the phosphate head group, and temperature. jpn.orgchemrxiv.org The formation of these hollow vesicles can sometimes proceed through the aggregation and subsequent transformation of solid-like micelles or via the swelling and sealing of stacked lipid bilayers. rsc.org This self-assembly is a fundamental example of creating ordered structures driven by non-covalent interactions. nih.gov

Influence of Molecular Architecture on Vesicular Structures

The molecular geometry of this compound is critical to its preference for forming bilayers and vesicles over other aggregate shapes, such as spherical micelles. The presence of two long (C18) alkyl chains gives the molecule a truncated cone or cylindrical shape. This structure favors packing into planar bilayers with minimal curvature strain. In contrast, single-chain surfactants typically have a cone-like shape that favors the high curvature of spherical or rod-like micelles.

The long, saturated octadecyl chains contribute significantly to the stability of the vesicular membrane through strong van der Waals interactions between adjacent molecules. researchgate.net These cohesive forces result in a well-ordered and tightly packed bilayer, which enhances the mechanical stability and reduces the permeability of the vesicle membrane.

Phase Transitions in Self-Assembled this compound Aggregates

Like other lipid assemblies, this compound vesicles exhibit thermotropic phase transitions. At lower temperatures, the hydrocarbon chains are in a highly ordered, all-trans conformation, resulting in a "gel" or solid-ordered (So) phase. In this state, the bilayer is more rigid and less permeable.

As the temperature is increased, the vesicles undergo a main phase transition (Tc) to a "liquid crystalline" or liquid-disordered (Ld) phase. During this transition, the hydrocarbon chains become more mobile and adopt a more disordered state with gauche conformations. This results in a more fluid and permeable bilayer. For molecules with similar structures, such as n-hexadecyl dihydrogen phosphate (a C16 analogue), distinct phases including gas (G), liquid expanded (LE), and liquid condensed (LC) phases have been observed in monolayer studies at the air-water interface. nih.gov These phases and the first-order transitions between them (e.g., G-LE and LE-LC) are fundamental to the behavior of the amphiphile. nih.gov The LC phase can even exhibit further transitions to a more ordered LC' phase at specific temperatures. nih.gov

Micelle Formation and Aggregate Structures

While the double-chain architecture of this compound strongly favors the formation of vesicles, the possibility of forming micelles or other aggregates cannot be entirely dismissed, particularly under specific conditions. researchgate.net The formation of micelles is governed by the critical micelle concentration (CMC), the concentration above which surfactant molecules begin to aggregate. mpg.demdpi.com

Generally, for this compound, the concentration required to form micelles would be significantly different from that for vesicle formation, and vesicle structures are the predominantly observed aggregates in dilute aqueous solutions. researchgate.net The study of vesicular catalysis often involves a comparison to micellar catalysis, highlighting that different aggregate structures can impart distinct properties to a system. researchgate.net It is conceivable that factors such as the presence of co-surfactants, specific counterions, or extreme pH values could alter the effective molecular shape and promote the formation of non-vesicular structures.

Self-Assembled Monolayers (SAMs) on Solid Substrates

This compound and its derivatives are highly effective at forming well-ordered, dense self-assembled monolayers (SAMs) on various solid substrates, particularly on the surfaces of metal oxides. nih.govethz.ch These organic thin films are created by the spontaneous adsorption of the molecules from solution onto the substrate. ethz.ch The resulting SAMs can dramatically alter the surface properties of the material.

Adsorption Mechanisms and Surface Bonding on Metal Oxides

The formation of this compound SAMs on metal oxide surfaces is a robust process driven by the strong affinity of the phosphate head group for the oxide surface. nih.gov Research on substrates such as tantalum oxide (Ta₂O₅) and titanium oxide (TiO₂) has provided detailed insights into the adsorption mechanism. acs.orgresearchgate.net

The primary bonding mechanism involves the direct coordination of the phosphate head group to the metal cations on the substrate surface, forming a strong, chemisorbed P−O−M bond (where M is the metal, e.g., Ta or Ti). acs.orgresearchgate.net Studies have shown that this bonding can occur in multiple configurations:

Monodentate bonding: One oxygen atom from the phosphate group binds to a metal site on the surface. acs.orgresearchgate.net

Bidentate bonding: Two oxygen atoms from the phosphate group bind to one or two metal sites. acs.orgresearchgate.net

Once anchored, the long octadecyl chains orient themselves away from the surface in a "tails-up" configuration. acs.orgacs.org The strong van der Waals forces between these adjacent long alkyl chains drive the molecules into a densely packed, highly ordered, crystalline-like film. researchgate.net This ordering is significantly more pronounced for molecules with longer chains (C16-C18) compared to those with shorter chains. researchgate.net The resulting monolayer exhibits a near-hexagonal structure and effectively passivates the underlying substrate. acs.orgacs.org

Table 1: Properties of this compound Self-Assembled Monolayers on Metal Oxides

| Property | Finding | Substrate Example | Citation |

|---|---|---|---|

| Bonding Mechanism | Direct coordination of phosphate head group to surface metal cations. | Tantalum Oxide, Titanium Oxide | acs.org, researchgate.net |

| Bonding Modes | Coexistence of monodentate and bidentate P-O-M bonds. | Tantalum Oxide, Titanium Oxide | acs.org, researchgate.net |

| Molecular Orientation | "Tails-up" orientation with alkyl chains extended from the surface. | Tantalum Oxide | acs.org, acs.org |

| Layer Thickness | Approximately 2.2 nm. | Tantalum Oxide | acs.org, acs.org |

| Structural Order | Densely packed, near-hexagonal structure. | Tantalum Oxide | acs.org, acs.org |

| Alkyl Chain Tilt | Average tilt angle of ~30° to the surface normal for long chains. | Titanium Oxide | researchgate.net |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| n-hexadecyl dihydrogen phosphate |

| Tantalum Oxide (Ta₂O₅) |

Structural Organization and Ordering within SAMs

Self-assembled monolayers of this compound exhibit a high degree of structural organization, driven by the interplay of headgroup-substrate interactions and intermolecular forces between the long alkyl chains. On surfaces like amorphous/nanocrystalline tantalum oxide (Ta₂O₅), these molecules form a well-defined, "tails-up" oriented adlayer approximately 2.2 nm thick. acs.orgacs.org This orientation places the hydrophobic octadecyl chains away from the substrate surface.

The packing of the molecules within the monolayer often results in a locally ordered, near-hexagonal lattice structure. acs.orgacs.org This arrangement is a consequence of the van der Waals interactions between the adjacent alkyl chains, which favor a close-packed assembly. The intermolecular spacing between the octadecyl phosphate ligands in such structures is typically around 0.5 nm. acs.orgacs.org

The phosphate headgroup can interact with metal oxide surfaces through various bonding modes. Studies have shown that on tantalum oxide, the headgroup directly coordinates to the Ta(V) cations, forming a strong complexation bond. acs.orgethz.ch This interaction can be both monodentate and bidentate, where the phosphate group binds to one or two metal cations, respectively. acs.orgacs.orgethz.ch This complex bonding contributes significantly to the stability and structural integrity of the monolayer.

The orientation of the alkyl chains is not perfectly perpendicular to the surface. For similar long-chain alkanephosphate monolayers, an average tilt angle of approximately 14-18 degrees with respect to the surface normal is observed for all-trans-conformer chains. researchgate.net This tilting allows for optimal packing density and maximizes the cohesive forces between the chains.

Table 1: Structural Parameters of this compound SAMs on Tantalum Oxide

| Parameter | Value / Description | Source(s) |

|---|---|---|

| Orientation | "Tails-up" | acs.org, acs.org |

| Monolayer Thickness | ~2.2 nm | acs.org, acs.org |

| Local Order | Near-hexagonal lattice | acs.org, acs.org |

| Intermolecular Spacing | ~0.5 nm | acs.org, acs.org |

| Headgroup Bonding | Monodentate and bidentate coordination to Ta(V) cations | acs.org, ethz.ch, acs.org |

| Alkyl Chain Tilt Angle | ~14-18° from surface normal (for similar systems) | researchgate.net |

Influence of Substrate Nature on Monolayer Formation

The nature of the substrate plays a critical role in the formation, structure, and stability of this compound and similar long-chain alkyl phosphate monolayers. The primary requirement for the formation of these SAMs is a surface that can strongly interact with the phosphate headgroup, with metal oxide surfaces being particularly suitable. researchgate.net

The formation of dense, ordered monolayers has been extensively studied on various metal oxides. For instance, on tantalum oxide (Ta₂O₅), octadecylphosphoric acid forms a 2.2 nm thick, oriented adlayer with strong P−O−Ta bonding. acs.orgacs.org Similarly, these monolayers bind well to other metal oxides such as titanium oxide (TiO₂) and aluminum oxide (Al₂O₃), often forming robust and stable films. researchgate.netresearchgate.net

However, the interaction is not uniform across all substrates. On zinc oxide (ZnO), for example, the formation of multilayers instead of a single monolayer has been reported. researchgate.net This phenomenon is attributed to the release of Zn²⁺ ions from the substrate during the self-assembly process, which then form complexes with the this compound molecules, leading to the growth of subsequent layers. researchgate.net

The substrate also influences the binding geometry of the headgroup. On the polycrystalline or amorphous surface of native aluminum oxide, both monodentate and bidentate bonding modes are observed because the surface offers a variety of adsorption sites. utwente.nl In contrast, single-crystal surfaces like sapphire tend to favor a more uniform bidentate bonding. utwente.nl Furthermore, studies on indium tin oxide (ITO) have demonstrated that dodecyl phosphate, a shorter-chain analogue, spontaneously forms monolayers, and the application of an electrical field can influence the amount of material adsorbed on the surface. researchgate.net

The history and pre-treatment of the substrate are also crucial. The presence of a hydroxylated surface is essential for the covalent attachment of the phosphonate (B1237965) headgroups. researchgate.net Contaminants on the surface can block adsorption sites and lead to disordered film growth. utwente.nl

Table 2: Monolayer Formation on Various Substrates

| Substrate | Observation | Source(s) |

|---|---|---|

| Tantalum Oxide (Ta₂O₅) | Forms well-defined, ordered monolayers with strong P-O-Ta bonds. | acs.org, acs.org |

| Titanium Oxide (TiO₂) | Known for good binding and formation of organized, stable SAMs. | researchgate.net, researchgate.net |

| Aluminum Oxide (Al₂O₃) | Forms densely packed monolayers; binding geometry depends on crystallinity. | researchgate.net, utwente.nl |

| Zinc Oxide (ZnO) | Multilayer formation can occur due to the release of Zn²⁺ ions. | researchgate.net |

| Stainless Steel | Alkylphosphonic acids can form SAMs via covalent bonds. | researchgate.net |

| Indium Tin Oxide (ITO) | Spontaneous formation of monolayers; adsorption can be influenced by an electric field. | researchgate.net |

Thermodynamic and Kinetic Aspects of Self-Assembly Processes

The formation of this compound monolayers is a spontaneous process, indicating that it is thermodynamically favorable. ethz.ch The primary driving forces for this self-assembly are a combination of strong, specific interactions between the phosphate headgroup and the substrate, and weaker, non-specific interactions between the long alkyl chains. ethz.chnih.gov

Enthalpic Contributions: The formation of strong, stable bonds (e.g., P-O-metal) between the headgroup and the substrate releases a significant amount of energy, providing a strong enthalpic driving force. ethz.chnih.gov Additionally, the van der Waals interactions among the packed alkyl chains, though individually weak, become collectively significant and contribute favorably to the enthalpy of the system. rsc.org

The kinetics of the self-assembly process, which describes the rate and pathway of monolayer formation, are influenced by several factors including the concentration of the surfactant in solution, the nature of the solvent, and the temperature. researchgate.netrsc.org The formation of SAMs is generally considered to proceed via a nucleation and growth mechanism. nih.gov Initially, molecules from the solution adsorb onto the substrate surface, forming small, disordered aggregates or "nuclei." These nuclei then act as templates for the subsequent adsorption and organization of more molecules, leading to the growth of larger, ordered domains that eventually coalesce to form a complete monolayer.

The rate at which a stable, well-ordered monolayer is formed can vary from minutes to hours. utwente.nl This process can sometimes involve the formation of metastable intermediate structures before the system settles into its most thermodynamically stable configuration. researchgate.net For instance, molecules might initially adsorb in a disordered state and then slowly rearrange into a more ordered, crystalline-like packing over time. The journey from a disordered state to the final, stable monolayer is a key aspect of the kinetics of self-assembly. researchgate.netrsc.org

Interfacial and Surface Science Applications of Di N Octadecylphosphate

Surface Modification for Tailored Interfacial Properties

Di-n-octadecylphosphate is extensively utilized for the surface modification of materials to achieve specific and tailored interfacial properties. This is primarily accomplished through the formation of self-assembled monolayers (SAMs) on various substrates. ethz.chmdpi.com These monolayers are highly organized, single-molecule-thick films that spontaneously form when a substrate is exposed to a solution containing the DODP molecules. ethz.ch The driving force for this self-assembly is the strong interaction between the phosphate (B84403) head group and the substrate surface, coupled with the van der Waals interactions between the long alkyl chains. ethz.ch

The resulting SAMs can dramatically alter the physicochemical properties of the substrate surface. For instance, the densely packed, long alkyl chains of DODP create a non-polar, low-energy surface, which can be used to control wetting, adhesion, and friction. dtu.dkchem-soc.siacs.org The ability to tailor these properties is crucial in a variety of technological fields. The formation of these organized layers can be influenced by factors such as the solvent, temperature, and the nature of the substrate. researchgate.net

A key technique for creating and studying these modified surfaces is the Langmuir-Blodgett (LB) method. scirp.orgnih.gov This technique involves spreading DODP molecules on a liquid subphase (typically water) and then compressing them into a monolayer. nih.gov This monolayer can then be transferred onto a solid substrate, allowing for the creation of highly ordered and uniform thin films. scirp.orgnih.gov The LB technique provides precise control over the film thickness and molecular arrangement, making it an invaluable tool for fabricating surfaces with specific functionalities. nih.gov

Engineering of Hydrophobic and Hydrophilic Surfaces

A significant application of this compound lies in the engineering of surfaces with specific wetting characteristics, namely hydrophobicity (water-repelling) and hydrophilicity (water-attracting). The long, non-polar octadecyl chains of DODP are inherently hydrophobic. When DODP molecules self-assemble on a surface, these chains orient themselves away from the substrate, creating a highly hydrophobic outer layer. ethz.chgoogle.com.na

This principle is used to render naturally hydrophilic surfaces hydrophobic. For example, self-assembled monolayers of DODP on metal oxide surfaces can significantly increase the water contact angle, a measure of hydrophobicity. google.com.na This is because the organized structure of the hydrophobic alkyl chains minimizes the contact area between water and the surface. electronicsandbooks.com

Conversely, while DODP itself imparts hydrophobicity, the underlying principles of self-assembly can be adapted to create hydrophilic surfaces. This can be achieved by using molecules with similar structures but with hydrophilic terminal groups on their alkyl chains. Furthermore, the ability to pattern surfaces with both hydrophobic and hydrophilic regions is of great interest for applications in microfluidics, biosensors, and controlled cell adhesion. This can be accomplished by selective deposition or removal of the DODP monolayer. ethz.ch

The degree of hydrophobicity or hydrophilicity can be quantified by measuring the contact angle of a water droplet on the surface. The surface energy of the material, which is a measure of the excess energy at the surface compared to the bulk, can also be determined from contact angle measurements. mdpi.com

Interactive Data Table: Contact Angle and Surface Energy of Modified Surfaces

| Surface Treatment | Contact Angle (°) | Surface Energy (mN/m) | Reference |

| Untreated Aluminum Oxide | < 20 | > 65 | ethz.ch |

| DODP on Aluminum Oxide | > 110 | < 25 | ethz.ch |

| Untreated Silicon Wafer | ~30-40 | ~50-60 | scirp.org |

| DODP Langmuir-Blodgett Film on Hydrophobic Silicon Wafer | ~105 | ~20-30 | scirp.org |

Role in Thin Films and Coatings Technology

This compound plays a crucial role in the development of advanced thin films and coatings due to its ability to form stable, well-ordered layers on a variety of substrates. These films can provide a range of functionalities, including corrosion resistance, lubrication, and improved adhesion for subsequent layers. researchgate.nettechnicoat.cz

Phosphate coatings, in general, are used to protect metal surfaces from corrosion. researchgate.netgoogle.com DODP, as an organophosphate, can form a dense, hydrophobic barrier that prevents corrosive agents from reaching the metal surface. researchgate.net The self-assembling nature of DODP allows for the formation of very thin yet effective protective coatings.

The layer-by-layer (LbL) assembly technique is a versatile method for creating multilayer thin films with tailored properties. researchgate.netlib4ri.ch DODP can be incorporated into LbL assemblies to introduce specific functionalities, such as hydrophobicity or to act as a binding layer for other materials. researchgate.net This technique allows for the precise control of film thickness and composition at the nanoscale.

Interaction with Specific Metal Ions and Oxide Surfaces

The phosphate head group of this compound exhibits a strong affinity for various metal ions and metal oxide surfaces. This interaction is the primary driving force for the formation of self-assembled monolayers on these substrates. The nature of this interaction can range from electrostatic attraction to the formation of covalent or coordination bonds. researchgate.netacs.org

Interaction with Metal Oxides:

DODP readily adsorbs onto a wide range of metal oxide surfaces, including aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and tantalum oxide (Ta₂O₅). researchgate.netresearchgate.netacs.org The phosphate head group can interact with the hydroxyl groups present on the oxide surface, leading to the formation of a stable, ordered monolayer. ethz.chresearchgate.net The strength and nature of this binding can influence the structure and stability of the resulting film. For instance, on aluminum oxide, DODP can form a well-ordered, dense monolayer that significantly alters the surface properties. researchgate.netresearchgate.net Studies have shown that the adsorption of phosphates on alumina (B75360) is pH-dependent, with maximum adsorption occurring at a specific pH range. derpharmachemica.com

Interaction with Metal Ions:

The phosphate group of DODP can also chelate or bind with various metal ions. This property is exploited in applications such as corrosion inhibition, where the DODP molecules can form a protective complex with metal ions on the surface. researchgate.net The interaction with specific metal ions can also be utilized in sensor applications, where the binding event leads to a detectable signal. Research has shown that the presence of certain metal ions can enhance the adsorption of phosphate onto oxide surfaces. derpharmachemica.com

The table below summarizes the interaction of DODP and similar organophosphates with various surfaces.

Interactive Data Table: Interaction of Organophosphates with Surfaces

| Substrate | Type of Interaction | Resulting Structure | Key Findings | Reference |

| Aluminum Oxide (Al₂O₃) | Chemisorption, electrostatic adsorption | Self-assembled monolayer/multilayer | Forms a protective film, interaction is pH-dependent. researchgate.netderpharmachemica.com | researchgate.netresearchgate.netderpharmachemica.com |

| Tantalum Oxide (Ta₂O₅) | Strong P−O−Ta bonding, coordination | "Tails-up" oriented adlayer with near-hexagonal order. | Forms a 2.2 nm thick, stable monolayer. acs.org | acs.orgacs.org |

| Titanium Dioxide (TiO₂) | Adsorption | Monolayer | The strength of interaction is less than on zirconated silica (B1680970) and ZrO₂. researchgate.net | researchgate.net |

| Zirconium Dioxide (ZrO₂) | Adsorption | Monolayer | Forms a highly ordered monolayer. researchgate.net | researchgate.net |

| Iron (Fe) and its oxides | Chemisorption | Protective film | Can form covalent bonds with the surface. researchgate.net | researchgate.net |

Applications in Sensor Technology and Platform Design

The unique interfacial properties of this compound make it a valuable material for the development of advanced sensor technologies and platforms. Its ability to form well-defined and stable self-assembled monolayers (SAMs) on various transducer surfaces is a key advantage. acs.orgnih.govnih.gov

DODP-modified surfaces can be used to create specific recognition interfaces for detecting a variety of analytes. ethz.chresearchgate.net The hydrophobic nature of the DODP monolayer can be used to pre-concentrate non-polar analytes at the sensor surface, thereby enhancing the sensitivity of the sensor. Furthermore, the terminal methyl groups of the DODP alkyl chains can be chemically modified to introduce specific functional groups that can selectively bind to target molecules. ethz.ch

In the context of biosensors, DODP can be used to create a stable and biocompatible platform for the immobilization of biomolecules such as enzymes, antibodies, or DNA. nih.govfrontiersin.org The underlying DODP layer can prevent non-specific adsorption of other molecules, reducing background noise and improving the signal-to-noise ratio of the biosensor. nih.gov The ordered structure of the SAM provides a well-defined environment for the immobilized biomolecules, which can help to maintain their biological activity.

The design of the sensor platform is crucial for its performance. mdpi.comgoogle.com DODP can be used to modify the surface of various transducer materials, including electrodes, optical waveguides, and piezoelectric crystals. researchgate.netresearchgate.net For example, in electrochemical sensors, a DODP monolayer on an electrode surface can modulate the electron transfer process, which can be used as a sensing mechanism. nih.gov In optical sensors, changes in the thickness or refractive index of the DODP layer upon analyte binding can be detected. ethz.ch

Applications in Separation Science and Extraction Technologies

Liquid-Liquid Extraction of Metal Ions

Liquid-liquid extraction (LLE) is a prominent technique for the selective separation and recovery of metal ions from aqueous solutions. mdpi.com In this process, an aqueous phase containing the metal ions is brought into contact with an immiscible organic phase containing an extractant. nih.gov The extractant, in this case, di-n-octadecylphosphate, selectively binds with the target metal ions, transferring them from the aqueous phase to the organic phase. nih.gov

The extraction of metal ions using organophosphorus compounds like this compound generally occurs through the formation of metal complexes. mdpi.commdpi.com The phosphate (B84403) group in the this compound molecule acts as a ligand, a substance that forms a complex with a central metal atom. wikipedia.org The oxygen atoms within the phosphate group are crucial for coordinating with the metal ion. mdpi.com

The process of complexation can involve different mechanisms depending on the specific metal ion and the extraction conditions. researchgate.net One common mechanism is ion exchange, where the proton of the acidic phosphate group is exchanged for a metal cation. nih.gov Another mechanism is solvation, where the neutral metal complex is solvated by the extractant molecules. researchgate.net The formation of these stable metal-extractant complexes in the organic phase drives the separation from the aqueous phase. researchgate.net The specific bonding can be monodentate, where one oxygen atom binds to the metal, or bidentate, where two oxygen atoms from the phosphate group chelate the metal ion. wikipedia.orgfrontiersin.org

The separation of rare earth elements (REEs) is a significant challenge due to their similar chemical properties. nih.gov Organophosphorus extractants are commonly employed for this purpose. chimicatechnoacta.ru The efficiency of separation is determined by the separation factor, which is a measure of the ability of the extraction system to separate two different metal ions. mdpi.com

Recent research has explored synergistic extraction systems, where a mixture of extractants is used to enhance selectivity. For instance, a combination of di(2-ethylhexyl) phosphoric acid (a compound related to this compound) and other extractants has been shown to improve the separation of light rare earths like praseodymium (Pr) and neodymium (Nd). journalssystem.com The mechanism involves the formation of a complex where the P-O-H and P=O bonds of the extractants coordinate with the rare earth metal ion. journalssystem.com Another innovative approach, termed the "tug of war" strategy, utilizes both a lipophilic (oil-soluble) and a hydrophilic (water-soluble) ligand with opposing selectivities to magnify the separation of target REEs. nih.gov

Table 1: Separation Factors for Selected Rare Earth Elements Using a Mixed Extractant System

| Rare Earth Pair | Separation Factor (SF) | Reference |

| Tb/Gd | 5.8 | nih.gov |

| Sm/Nd | 15.6 | nih.gov |

| Pr/Nd | 1.75 | journalssystem.com |

This table presents selected data from studies on rare earth element separation to illustrate the selectivity achieved with organophosphorus-based extraction systems.

This compound and related organophosphorus compounds are also effective in extracting heavy metals and other cations from aqueous solutions. mdpi.comjeeng.net The extraction of heavy metals like cadmium, copper, lead, and nickel is crucial for environmental remediation and industrial wastewater treatment. ijhcum.netgoogle.comfao.org

The extraction efficiency depends on several factors, including the pH of the aqueous solution, the concentration of the extractant, and the nature of the metal ion. jeeng.net For example, the extraction of cadmium (Cd) and copper (Cu) can be optimized by adjusting the pH and using a combination of extractants. mdpi.com Masking agents can also be employed to improve the separation factor by selectively complexing with interfering metal ions. mdpi.com

Role in Membrane-Based Separation Systems

Membrane-based separation processes offer an energy-efficient and cost-effective alternative to traditional separation methods. rsc.org These systems utilize membranes that act as selective barriers, allowing certain components to pass through while retaining others. researchgate.netnih.gov this compound can be incorporated into these systems to enhance their separation capabilities.

One application is in supported liquid membranes (SLMs), where the organic extractant solution is held within the pores of a microporous support. The separation mechanism is similar to LLE, involving the transport of metal ions across the membrane via the formation of metal-extractant complexes. Another approach involves the creation of polymer inclusion membranes (PIMs) or mixed matrix membranes (MMMs), where the extractant is physically entrapped or chemically bonded within a polymer matrix. mdpi.comusq.edu.au These membranes can exhibit high selectivity and stability for the separation of specific metal ions. For instance, facilitated transport membranes can be designed to enhance the permeation of a target gas or ion through reversible complexation with a carrier molecule within the membrane. researchgate.netmdpi.com

Adsorption and Solid-Phase Extraction Applications

Adsorption is a surface phenomenon where molecules of a substance (adsorbate) adhere to the surface of a solid (adsorbent). researchgate.netmdpi.com Solid-phase extraction (SPE) is a sample preparation technique that utilizes the principles of adsorption to separate analytes from a complex matrix. lcms.cznih.gov

This compound can be used to modify the surface of solid adsorbents to create materials with high selectivity for certain metal ions. mdpi.com These modified sorbents can be packed into SPE cartridges and used for the pre-concentration and purification of trace metals from various samples. diva-portal.org The mechanism of retention in SPE is based on the interaction between the analyte and the functional groups on the sorbent surface. nih.gov In the case of this compound-modified sorbents, the primary interaction would be the complexation between the phosphate groups and the metal ions. Magnetic solid-phase extraction (MSPE) is a variation where the adsorbent particles are magnetic, allowing for easy separation from the sample solution using an external magnet. jiangnan.edu.cn

Role in Catalysis and Reaction Media

Di-n-Octadecylphosphate as a Component in Heterogeneous Catalytic Systems

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, offering advantages in separation and reusability. Long-chain alkyl phosphates are integral to creating robust supports for catalytic species. A notable example involves the immobilization of enzymes on supports bearing long alkyl chains, which are then modified with phosphates to enhance catalytic performance.

Lipase (B570770) from Thermomyces lanuginosus (TLL) has been immobilized on methacrylate (B99206) macroporous resin containing octadecyl groups (Purolite C18). mdpi.comresearchgate.net This support provides a hydrophobic surface for the interfacial activation and immobilization of the enzyme. To further enhance its features, this biocatalyst can be mineralized with metal phosphates. For instance, treatment with zinc phosphate (B84403) was found to increase the hydrolytic activity of the Purolite C18-TLL biocatalyst by 23.2% against triacetin. mdpi.com This process demonstrates the use of an octadecyl-functionalized support in conjunction with a phosphate component to create a sophisticated, stable, and highly active heterogeneous catalyst. mdpi.comresearchgate.net The modification with different metal salts can have varied effects on the enzyme's activity and specificity, indicating that the phosphate and metal ions directly influence the catalytic environment of the immobilized enzyme. researchgate.net

The table below summarizes the impact of mineralization with different metal salts on the hydrolytic activity of TLL immobilized on octadecyl-bearing methacrylate beads.

| Biocatalyst Modification | Relative Hydrolytic Activity vs. Triacetin (%) |

| Unmodified Purolite C18-TLL | 100 |

| Mineralized with Zinc Phosphate | 123.2 |

| Mineralized with Copper Phosphate | ~123 |

| Mineralized with Cobalt Phosphate | ~100 |

This table illustrates the change in hydrolytic activity of Thermomyces lanuginosus lipase (TLL) immobilized on methacrylate beads with octadecyl groups after mineralization with various metal phosphates. Data sourced from findings on the modification of immobilized enzymes. mdpi.comresearchgate.net

Influence on Reaction Kinetics and Selectivity in Confined Media

The self-assembly of amphiphilic molecules containing di-n-octadecyl chains can create confined media, such as vesicles or supramolecular gels, that act as nanoreactors. These environments can significantly alter reaction kinetics and selectivity compared to bulk solutions. osti.gov

For example, supramolecular gels formed from N,N′-bis(octadecyl)-L-boc-glutamic diamide (B1670390) have been used as a confined medium for dichromatic photoredox catalysis. nih.govacs.org In the aerobic phosphorylation of five-membered heteroarenes, conducting the reaction within this gel network resulted in excellent conversion and yield, as well as higher selectivity toward the desired product compared to the reaction in a homogeneous solution. nih.govacs.org The gel network provides efficient compartmentalization, protecting the reaction from oxygen poisoning and enhancing the reaction rate. nih.gov Similarly, vesicles formed from N,N-dimethyl-N,N-di-n-octadecyl ammonium (B1175870) bromide create a confined membrane environment that dramatically affects the rate of enantioselective cleavage of amino acid esters. mdpi.com The ordered structure of the vesicle membrane below its phase transition temperature can lead to significant differences in reaction rates for different enantiomers, showcasing the influence of such confined media on selectivity. mdpi.com

The following table compares the outcome of a photoredox reaction in a standard solution versus a confined gel medium.

| Reaction Medium | Conversion (%) | Yield (%) | Key Observation |

| Homogeneous Solution (Acetonitrile) | Low | Low | Reaction effectiveness is drastically dropped by oxygen exposure. |

| Supramolecular Gel (G1) | Excellent | Excellent | The gel network provides compartmentalization, enhancing yield and selectivity. |

This table compares the outcome of the aerobic phosphorylation of a heteroarene in a standard solvent versus a supramolecular gel (G1: N,N′-bis(octadecyl)-L-boc-glutamic diamide). The data highlights the superior performance in the confined medium. nih.govacs.org

Enzyme Mimetic Studies in Supramolecular Assemblies

Supramolecular assemblies constructed from di-n-octadecyl derivatives serve as powerful platforms for creating artificial enzymes or "nanozymes". These systems mimic the structure and function of natural enzymes, particularly metalloenzymes, by providing a specific microenvironment for catalysis.

Vesicles composed of amphiphilic, chiral Zn(II) complexes embedded within a matrix of N,N-dimethyl-N,N-di-n-octadecyl ammonium bromide function as effective enzyme mimetics. mdpi.com These assemblies create catalytic sites that can hydrolyze substrates like p-nitrophenyl esters with high efficiency. The long octadecyl chains are crucial for forming a stable, less polar microenvironment within the vesicle membrane, which enhances the catalytic activity of the embedded metal ions. mdpi.com Further studies using gold nanoparticles functionalized with Zn(II) complexes, known as synthetic nanonucleases, show they can cleave phosphate esters and nucleic acids by mimicking the two-metal-ion catalytic mechanism found in natural metallonuclease enzymes. nih.gov The organized monolayer created by the coating ligands, which can feature long alkyl chains, promotes the formation of solvated bimetallic catalytic sites that efficiently bind and hydrolyze substrates. mdpi.comnih.gov These systems can achieve remarkable rate accelerations; for instance, gold nanoparticles coated with Ce(IV) chelating groups accelerated the hydrolysis of HPNPP by a factor of 2.5 million. mdpi.com

Interactions with Metal Catalysts and Ligands

A clear example of this interaction is "tethered counterion-directed catalysis," where a gold(I) metal complex is intramolecularly linked to a phosphate counterion via a phosphine (B1218219) ligand. dicp.ac.cn This strategy creates an unprecedented intramolecular relationship between the cationic metal center and the phosphate anion, leading to exceptionally high enantioselectivity (up to 97% ee) in tandem cycloisomerization/nucleophilic addition reactions at very low catalyst loadings. dicp.ac.cn

Furthermore, metal phosphates themselves are used as heterogeneous catalysts or as supports for metal nanoparticles. mdpi.commdpi.com The interaction between the support and the metal plays a critical role in the catalyst's performance. For instance, in CO oxidation, the activity of platinum catalysts is highly dependent on the underlying metal phosphate support (e.g., Pt/Ca-P-O, Pt/Co-P-O). mdpi.com The basicity and surface properties of the phosphate support influence the electronic state and dispersion of the Pt nanoparticles, thereby affecting catalytic activity. mdpi.com In the enzyme mimetic systems discussed previously, the phosphate head groups of the amphiphiles can coordinate with metal ions like Zn(II), forming the active catalytic centers that are responsible for substrate hydrolysis. mdpi.comnih.gov

Computational and Theoretical Investigations of Di N Octadecylphosphate

Molecular Dynamics (MD) Simulations of Self-Assembly

Molecular dynamics (MD) simulations are a cornerstone for studying the spontaneous organization of molecules into larger structures. nih.govresearchgate.net For amphiphilic molecules like di-n-octadecylphosphate, MD simulations can elucidate the intricate process of self-assembly into micelles, bilayers, and other aggregates in aqueous environments. These simulations track the positions and velocities of atoms over time, governed by a set of force fields that describe the interatomic and intermolecular interactions. nih.gov

While direct MD simulation studies specifically on this compound self-assembly are not extensively documented in the provided search results, the principles can be understood from studies on similar systems. For instance, research on hydrophobically modified chondroitin (B13769445) sulfate (B86663) with octadecyl groups demonstrates that with an increasing degree of substitution, the morphology of self-assembled nanostructures can transition from irregular, loosely packed nanogels to more ordered cylindrical micelles with a core-shell architecture. researchgate.net It is plausible that this compound, with its two long hydrophobic tails and a polar phosphate (B84403) headgroup, would exhibit similar tendencies to form well-defined aggregates in water, driven by the hydrophobic effect and electrostatic interactions.

The general process of self-assembly in such systems, as revealed by MD simulations, involves the initial random dispersion of molecules in the solvent, followed by the rapid aggregation of the hydrophobic tails to minimize their contact with water. The hydrophilic headgroups remain exposed to the aqueous phase, leading to the formation of various aggregate structures. The final morphology is influenced by factors such as concentration, temperature, and the presence of counterions.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a powerful tool for optimizing the geometry of molecules and calculating their electronic properties.

The study on DHGP-n also demonstrated that DFT calculations can predict the limiting molecular area (A₀) in a monolayer at an air-water interface. The calculated A₀ values for different spacer lengths were found to be in good agreement with experimental results from π-A isotherm curves. scirp.org This highlights the predictive power of DFT in understanding the packing and spatial arrangement of such amphiphilic molecules at interfaces.

Table 1: Optimized Molecular Dimensions of Dihexadecyl Gemini (B1671429) Phosphates (DHGP-n) from DFT Calculations scirp.org

| Compound | Height (nm) | Width (nm) | Depth (nm) |

| DHGP-3 | 1.12 | 1.05 | 0.45 |

| DHGP-4 | 1.18 | 0.98 | 0.45 |

| DHGP-5 | 1.25 | 1.08 | 0.45 |

| DHGP-6 | 1.32 | 1.15 | 0.45 |

| Note: The values represent the dimensions of the optimized molecular structures as inserted in the original study's figure. |

Modeling of Interfacial Interactions and Adsorption Mechanisms

The interaction of this compound with various surfaces is critical for its applications in surface modification and lubrication. Computational modeling plays a key role in elucidating the mechanisms of adsorption and the structure of the resulting self-assembled monolayers (SAMs).

A significant study investigated the self-assembly of octadecylphosphoric acid on amorphous/nanocrystalline tantalum oxide (Ta₂O₅) surfaces. acs.org This work proposed a detailed model for the binding and structural organization of the molecules. It was suggested that the terminal phosphate headgroup directly coordinates to Ta(V) cations, forming a strong complexation bond. The study identified two types of bonding interactions: monodentate and bidentate phosphate-Ta(V) coordination. acs.org The resulting adlayer was found to be a 2.2 nm thick, "tails-up" oriented monolayer with local near-hexagonal order. acs.org The intermolecular spacing between the octadecyl phosphate ligands was determined to be approximately 0.5 nm. acs.org

Similarly, the adsorption of octadecyl phosphonic acid (ODPA) on the α-Al₂O₃ (0001) surface was studied, revealing that the adsorption is dependent on the surface termination. researchgate.net It was proposed that ODPA preferentially adsorbs to the aluminum-terminated terraces that are hydroxylated in air. researchgate.net This selectivity in adsorption highlights the importance of the specific surface chemistry in controlling the formation of SAMs.

These studies underscore the utility of combining experimental techniques with theoretical modeling to gain a comprehensive understanding of the interfacial behavior of long-chain alkyl phosphates.

Quantum Chemical Studies on Phosphate Headgroup Reactivity

The reactivity of the phosphate headgroup is a key determinant of the chemical behavior of this compound, including its interaction with surfaces and its stability in different chemical environments. Quantum chemical methods, such as DFT, are instrumental in exploring the reaction mechanisms at a molecular level. mdpi.com

A DFT study on a transamination reaction involving pyridoxal (B1214274) phosphate revealed the active role of the phosphate group in facilitating proton transfer. nih.gov The study showed that the phosphate group is not merely a substituent but plays a central role in the reaction mechanism by connecting with water molecules to promote Grotthuss-type proton transfer. nih.gov This provides insight into the potential catalytic or reactive role the phosphate headgroup of this compound could play in various chemical processes.

Furthermore, a density functional study on the hydrolysis of phosphodiesters investigated the nucleophilic attack on the phosphorus center. nih.gov The calculations provided a comprehensive dataset for the in-line hydrolysis mechanisms, highlighting the influence of the nucleophile, protonation state, and solvent on the reaction barrier. nih.gov Such studies are fundamental to understanding the stability of the phosphate ester bonds in this compound under different conditions.

Investigations into the decomposition of phosphate esters, such as tri-n-butyl phosphate, under the influence of electric fields have been conducted using reactive force field (ReaxFF) molecular dynamics and validated with DFT calculations. acs.org These studies show that electric fields can significantly lower the activation energy for the dissociation of C-O and P-O bonds, accelerating the decomposition process. acs.org

Machine Learning Approaches in Materials Discovery and Analysis Involving Phosphate Compounds

Machine learning (ML) has emerged as a powerful tool to accelerate the discovery and analysis of new materials, including those containing phosphate groups. researchgate.netrsc.org By training on large datasets, ML models can predict material properties and identify promising new compounds, significantly reducing the time and cost associated with experimental synthesis and characterization.

Several studies have demonstrated the application of ML in the context of phosphate materials. For instance, ML models have been developed to predict the viscosity of tri-n-butyl phosphate mixtures with high accuracy. mdpi.com A comparative study of different ML algorithms, including logistic regression, support vector regression, random forest, XGBoost, and neural networks, found that a neural network model performed the best in predicting viscosity. mdpi.com

In the realm of environmental science, ML has been used to predict the adsorption capacity of phosphate ions onto biochar materials. nih.gov A study utilizing a large dataset and various probabilistic ML models found that an XGBoostLSS model achieved a high R² value of 0.95 for predicting phosphate adsorption on new adsorbents. nih.gov

Furthermore, ML is being employed to predict the formation of new double phosphate structures for biomedical applications. researchgate.net By screening structural databases and applying ML algorithms, researchers can identify promising candidate materials for applications such as bone tissue engineering. researchgate.net These approaches showcase the immense potential of integrating ML into the computational workflow for the design and analysis of phosphate-containing materials like this compound.

Table 2: Performance of Machine Learning Models in Predicting Viscosity of Tri-n-butyl Phosphate Mixtures mdpi.com

| Model | Mean Squared Error (MSE) (%) | Adjusted R² |

| Neural Network (NN) | 0.157 | 99.97% |

| XGBoost | - | 99.54% |

| Random Forest (RF) | - | 99.22% |

| Support Vector Regression (SVR) | - | 99.06% |

| Logistic Regression (LR) | - | 93.10% |

| Note: The table shows the performance of different ML models on the test dataset. A lower MSE and a higher Adjusted R² indicate better model performance. The MSE for some models was not provided in the source. |

Di N Octadecylphosphate in Advanced Materials Science

Role in Hybrid Material Synthesis and Composites